1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- is a chemical compound with a complex structure that includes both a propanediamine and a quinoxaline moiety
Vorbereitungsmethoden
The synthesis of 1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- can be achieved through several synthetic routes. One common method involves the reductive amination of isopropanolamine using Raney Nickel as a catalyst and potassium carbonate as an additive . This method has been optimized to achieve high selectivity and yield. Industrial production methods often involve similar catalytic processes to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- can be compared with other similar compounds such as:
1,2-Propanediamine: A simpler compound with similar structural features but lacking the quinoxaline moiety.
2-Methyl-1,2-propanediamine: Another related compound with a similar backbone but different functional groups.
N1-Isopropyl-2-methyl-1,2-propanediamine: A compound with a similar structure but different substituents.
The uniqueness of 1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- lies in its combined structural features, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N4 |
---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-methyl-1-N-quinoxalin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-12(2,13)8-15-11-7-14-9-5-3-4-6-10(9)16-11/h3-7H,8,13H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KVTKTYONQKEGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=NC2=CC=CC=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.